1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone
Description
Significance of Heterocyclic Architectures in Materials Science and Organic Chemistry
Heterocyclic compounds are a vast and essential class of organic molecules characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. britannica.com The most common heteroatoms are nitrogen, oxygen, and sulfur. acs.org These cyclic structures are fundamental building blocks in the realm of organic chemistry and are integral to life itself; for example, the nucleic acids that form our genetic code are long chains of heterocyclic units. britannica.com
The presence of heteroatoms imparts unique physicochemical properties that are distinct from their all-carbon counterparts. britannica.com This structural and electronic diversity makes heterocyclic compounds a cornerstone of modern scientific research and innovation. openaccessjournals.com Chemists can manipulate their structure to create novel materials with specifically tailored properties. openaccessjournals.com Consequently, heterocyclic architectures are central to numerous fields, with profound importance in the development of pharmaceuticals, agrochemicals, and advanced functional materials. britannica.comacs.orgopenaccessjournals.com
Role of Thiophene (B33073) and its Derivatives in Advanced Organic Materials Research
Among the various sulfur-containing heterocycles, thiophene (a five-membered ring with one sulfur atom) and its derivatives have garnered significant attention in materials science and technology. researchgate.net Thiophene-based compounds are noted for their chemical robustness, versatility, and valuable electronic properties. researchgate.net As electron-rich aromatic systems, they serve as excellent building blocks for organic semiconductors. nih.gov
This has led to their widespread application in organic electronics, where they are used as active components in devices such as:
Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs) researchgate.netnih.gov
Organic Photovoltaics (OPVs) or solar cells researchgate.net
Beyond electronics, the optical properties of thiophene derivatives are exploited in bioimaging to monitor biological processes. researchgate.net Furthermore, they are valuable intermediates in organic synthesis and are found in a variety of dyes and pharmacologically active compounds. researchgate.netnih.gov The development of new synthetic methods to create substituted thiophenes remains an active area of research, aiming to produce novel molecules with enhanced properties. researchgate.netbohrium.com
Positioning of 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone within Thiophene Chemistry
The compound this compound belongs to a specific and important subclass of thiophene derivatives known as 5-aryl-2-acetylthiophenes. mdpi.com Its structure features a central thiophene ring substituted at the 2-position with an acetyl group (-COCH₃) and at the 5-position with a 2-methoxyphenyl group.
This particular arrangement of functional groups makes it a highly versatile synthetic intermediate. researchgate.netnih.gov The acetyl group provides a reactive site for a multitude of subsequent chemical transformations, such as condensation reactions or the formation of new heterocyclic rings. mdpi.com The substituted aryl group allows for fine-tuning of the molecule's electronic and steric properties. Therefore, this compound is not typically an end-product but rather a key building block for the synthesis of more complex, conjugated molecular systems intended for research in advanced materials and medicinal chemistry. mdpi.comcore.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(2-methoxyphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-5-3-4-6-11(10)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHXMDXASHNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing
The synthesis of 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone is achieved through a multi-step process characteristic of methods used for preparing 5-aryl-2-acetylthiophenes. mdpi.com
Reaction Pathway:
The process typically begins with a suitable acetophenone (B1666503) derivative, in this case, 2-methoxyacetophenone. This starting material is first converted into a β-aryl-β-chloroacrolein intermediate. mdpi.com
The resulting chloroacrolein derivative is then reacted with a sulfur source, such as sodium sulfide (B99878) nonahydrate, to form a sodium thiolate intermediate in situ. mdpi.com
This thiolate is not isolated but is immediately reacted with chloroacetone. mdpi.com
Finally, the addition of a base, such as potassium carbonate, induces an intramolecular cyclization and dehydration, leading to the formation of the aromatic thiophene (B33073) ring and yielding the final product, this compound. mdpi.com
Purification: The crude product obtained from the reaction is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the solid compound. mdpi.com
Chemical and Physical Properties
The key identifying and physical properties of 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 893735-13-2 | aobchem.com |
| Molecular Formula | C₁₃H₁₂O₂S | aobchem.com |
| Molecular Weight | 232.30 g/mol | Calculated |
| Appearance | Solid | mdpi.com |
This table is interactive. Click on the headers to sort.
Spectroscopic Data: While a specific spectrum for this exact compound is not publicly available, based on analogous structures like 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone, the ¹H-NMR spectrum is expected to show characteristic signals: mdpi.com
A singlet peak around δ 2.55 ppm corresponding to the three protons of the acetyl (CH₃) group. mdpi.com
A series of doublets or multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the thiophene (B33073) and the 2-methoxyphenyl rings.
A singlet around δ 3.9 ppm for the methoxy (B1213986) (-OCH₃) group protons.
Applications and Research
Reactivity of the Ethanone (B97240) Moiety.
The ethanone group is a versatile functional handle for a variety of chemical transformations, including reductions, oxidations, and formations of imine derivatives like oximes.
Reduction Reactions (e.g., to form corresponding alcohols or alkanes).
The carbonyl group of the ethanone moiety in this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group. The choice of reducing agent determines the final product.
Catalytic hydrogenation is a common method for the reduction of 2-acylthiophenes. acs.org The use of various catalysts can influence the reaction's outcome. For instance, the reduction of the carbonyl group to a methylene group (a Clemmensen or Wolff-Kishner type reduction) can also be achieved under appropriate conditions.
Table 1: Expected Products from Reduction Reactions of this compound
| Starting Material | Reagent/Condition | Expected Product |
| This compound | NaBH₄, CH₃OH | 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanol |
| This compound | H₂, Pd/C | 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanol or further reduction products |
| This compound | Zn(Hg), HCl (Clemmensen) | 2-Ethyl-5-(2-methoxyphenyl)thiophene |
| This compound | H₂NNH₂, KOH (Wolff-Kishner) | 2-Ethyl-5-(2-methoxyphenyl)thiophene |
Oxidation Reactions (e.g., to form carboxylic acids or ketones).
Oxidation of the ethanone moiety can lead to different products depending on the reaction conditions. For instance, haloform reaction (using reagents like bromine in sodium hydroxide (B78521) solution) would be expected to convert the acetyl group into a carboxylic acid (after acidification), specifically 5-(2-methoxyphenyl)thiophene-2-carboxylic acid, and bromoform.
It is important to note that the thiophene ring itself can be susceptible to oxidation, particularly at the sulfur atom, to form thiophene-S-oxides or thiophene-S,S-dioxides. researchgate.net The oxidation of thiophenes can sometimes lead to ring-opening reactions. nih.govacs.orgnih.gov Therefore, the choice of oxidizing agent and reaction conditions must be carefully selected to achieve selective oxidation of the ethanone side chain.
Table 2: Expected Products from Oxidation Reactions of this compound
| Starting Material | Reagent/Condition | Expected Product |
| This compound | I₂/NaOH (Haloform reaction) | 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid |
| This compound | m-CPBA | Potential for thiophene S-oxide formation |
Oxime Formation and Subsequent Transformations.
The ketone functionality of this compound is expected to react with hydroxylamine (B1172632) to form the corresponding oxime. wikipedia.orgyoutube.com This reaction is a standard method for the derivatization of ketones. organic-chemistry.org The resulting oxime, this compound oxime, can exist as E/Z isomers.
Oximes are versatile intermediates. For example, they can be reduced to the corresponding primary amines or undergo rearrangement reactions such as the Beckmann rearrangement under acidic conditions to yield an amide. The oxidation of oximes can lead to the formation of nitro compounds. mdpi.com
Table 3: Oxime Formation and Potential Subsequent Transformations
| Starting Material | Reagent/Condition | Expected Product |
| This compound | NH₂OH·HCl, base | This compound oxime |
| This compound oxime | H₂, Raney Ni or LiAlH₄ | 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanamine |
| This compound oxime | H₂SO₄ or PCl₅ (Beckmann) | N-(5-(2-methoxyphenyl)thiophen-2-yl)acetamide |
β-Keto Sulfone Formation.
β-Keto sulfones are valuable synthetic intermediates. rsc.org They can be synthesized from ketones through various methods. One common approach is the acylation of a sulfone carbanion. bu.edu.eg Alternatively, α-haloketones can react with sulfinates. For this compound, it could first be α-halogenated and then reacted with a sulfinate salt. A more direct approach could involve the reaction of an enolate of the ketone with a sulfonylating agent. The synthesis of γ-keto sulfones from α,β-unsaturated ketones has also been reported. nih.gov
Table 4: General Strategy for β-Keto Sulfone Formation
| Starting Material | Reagent/Condition | Intermediate/Product |
| This compound | 1. LDA or other strong base 2. R-SO₂Cl | 2-(Benzenesulfonyl)-1-(5-(2-methoxyphenyl)thiophen-2-yl)ethan-1-one (where R=Phenyl) |
| This compound | 1. Br₂, HAc 2. R-SO₂Na | 2-Bromo-1-(5-(2-methoxyphenyl)thiophen-2-yl)ethan-1-one (intermediate) followed by substitution to the β-keto sulfone |
Functionalization of the Thiophene Ring System.
The thiophene ring in this compound is an aromatic system that can undergo various substitution reactions. The existing substituents, the 2-methoxyphenyl group at the 5-position and the acetyl group at the 2-position, will direct further substitution.
Nucleophilic Substitution Reactions on the Thiophene Nucleus.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on a benzene (B151609) ring, especially when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq In the case of this compound, the acetyl group at the 2-position is a moderate electron-withdrawing group, which can activate the thiophene ring towards nucleophilic attack.
However, for a nucleophilic substitution to occur, there must be a suitable leaving group on the ring. The hydrogen atoms on the thiophene ring are not good leaving groups. Therefore, to achieve nucleophilic substitution, one would typically need to start with a thiophene derivative that has a good leaving group, such as a halogen, at one of the ring positions. For instance, if the starting material was 3-bromo-1-[5-(2-methoxyphenyl)-2-thienyl]ethanone, a nucleophile could potentially displace the bromide. The position of the attack would be influenced by the directing effects of the existing substituents. Computational studies have been used to investigate the mechanism of SNAr reactions on substituted thiophenes. nih.gov
Due to the absence of a leaving group on the thiophene ring of the title compound, direct nucleophilic substitution of a hydrogen atom is generally not feasible under standard SNAr conditions. Oxidative nucleophilic substitution of hydrogen (ONSH) is a possible but less common alternative. wikipedia.org
Table 5: Illustrative Nucleophilic Substitution on a Halogenated Analog
| Starting Material | Reagent/Condition | Expected Product |
| 3-Bromo-1-[5-(2-methoxyphenyl)-2-thienyl]ethanone | NaOCH₃, CH₃OH | 3-Methoxy-1-[5-(2-methoxyphenyl)-2-thienyl]ethanone |
| 4-Bromo-1-[5-(2-methoxyphenyl)-2-thienyl]ethanone | Pyrrolidine (B122466) | 4-(Pyrrolidin-1-yl)-1-(5-(2-methoxyphenyl)thiophen-2-yl)ethanone |
Electrophilic Aromatic Substitution Potentials
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating nature of the sulfur atom, which helps to stabilize the intermediate sigma complex. nih.gov However, in this compound, the reactivity and regioselectivity are influenced by the attached substituents. The 2-acetyl group is a deactivating, meta-directing group, while the 5-(2-methoxyphenyl) group's influence is more complex.
The acetyl group at the C2 position strongly deactivates the ring towards electrophiles, particularly at the C3 position. Conversely, the C5-aryl group would typically activate the C4 position. The net effect is that electrophilic substitution, if it occurs, is most likely to target the C4 position of the thiophene ring, which is the least deactivated position. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions and may result in low yields or complex product mixtures. For instance, studies on similar 2-acylthiophenes show that forcing conditions are often necessary for further substitution.
C-H Functionalization Methodologies for Thiophene Derivatives
Direct C-H functionalization has emerged as a powerful, step-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.net For thiophene derivatives, palladium-catalyzed C-H arylation is a prominent methodology. rsc.org
Research has demonstrated that the functionalization of C-H bonds at the β-positions (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). rsc.org In the case of this compound, the C2 and C5 positions are already substituted. Therefore, functionalization would target the C3 or C4 positions. Palladium-catalyzed reactions, often in the presence of an oxidizing agent or a directing group, can facilitate the coupling of aryl or other groups at these positions. rsc.orgnih.gov For example, palladium-catalyzed direct arylation of 2-arylthiophenes can lead to functionalization at the β-position. rsc.org The choice of catalyst, base, and solvent system is critical for achieving high regioselectivity and yield. researchgate.net
A study on the sequential regioselective C-H functionalization of thiophenes utilized a pH-sensitive directing group to control access to either directed or non-directed C-H activation pathways, enabling the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.govacs.org Such strategies could be adapted to selectively functionalize the C3 or C4 position of this compound.
Transformations Involving the 2-Methoxyphenyl Group
Nucleophilic Substitution of the Methoxy (B1213986) Group and its Derivatives
The methoxy group on the phenyl ring is generally unreactive towards standard nucleophilic aromatic substitution (SNAr) conditions due to the electron-rich nature of the benzene ring. SNAr reactions on aryl ethers typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the activating groups are absent on the phenyl ring.
However, the methoxy group can be cleaved to yield the corresponding phenol (B47542) derivative. This transformation, known as demethylation, is a form of nucleophilic substitution on the methyl group of the ether. It is commonly achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).
Alternatively, specialized nucleophilic substitution reactions have been developed for thiophene derivatives themselves. Computational and experimental studies on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine show a stepwise SNAr mechanism where the nucleophile first adds to the C2 position, followed by the elimination of methanol. nih.govconsensus.app While this applies to a different position and a highly activated thiophene ring, it illustrates the principles of nucleophilic substitution on such heterocyclic systems. researchgate.net
Cyclocondensation Reactions Utilizing this compound as a Precursor
The ketone functional group in this compound is a versatile handle for constructing a variety of heterocyclic rings through cyclocondensation reactions. mdpi.comsciforum.net These reactions typically involve the reaction of the acetyl group's α-methyl and carbonyl carbon with bifunctional reagents.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from α,β-unsaturated ketones, which are themselves derived from acetyl precursors. The synthesis starts with a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a chalcone (B49325) intermediate, 1-[5-(2-methoxyphenyl)-2-thienyl]-3-aryl-2-propen-1-one.
This chalcone can then undergo a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govresearchgate.net When the reaction is carried out in a solvent like acetic acid, it leads to the formation of 1-acetyl-3-[5-(2-methoxyphenyl)-2-thienyl]-5-aryl-2-pyrazoline derivatives. nih.gov The use of substituted hydrazines allows for the introduction of various functionalities on the pyrazoline nitrogen. nih.gov
Table 1: Synthesis of Pyrazoline Derivatives from Thienyl Chalcones
| Precursor | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| 1-(2-thienyl)-3-aryl-2-propen-1-one | Hydrazine hydrate | Acetic acid, reflux | 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | nih.gov |
| Bis-chalcone from 1-(2,5-dimethylthiophen-3-yl)ethanone | N-substituted thiosemicarbazide | Basic conditions | N-substituted bis-pyrazoline | researchgate.net |
Formation of Thiazine and Pyrimidine (B1678525) Scaffolds
The acetyl group of this compound can serve as a building block for six-membered heterocycles like thiazines and pyrimidines.
Thiazine Synthesis: Thiazine derivatives can be synthesized through various routes. One common method involves the reaction of chalcones with thiourea (B124793) under basic conditions. nih.govresearchgate.net The chalcone derived from this compound could be cyclized with thiourea to yield a 1,3-thiazine derivative. nih.gov Other methods include the reaction of α-bromoketones with 2-aminothiophenol (B119425) or the cyclization of N-(2-hydroxyethyl)propionamides with Lawesson's reagent. nih.govnih.gov
Pyrimidine Synthesis: Pyrimidine rings can be constructed by reacting a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. youtube.com Starting from this compound, a Knoevenagel condensation with an active methylene compound like malononitrile (B47326) can be performed. mdpi.com The resulting product can then undergo cyclization. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives are often synthesized from an o-aminonitrile on a thiophene ring, which can be prepared through multi-step sequences starting from materials like 2-acetylthiophene. nih.gov A one-pot reaction involving the chalcone intermediate, urea or thiourea, and an oxidizing agent can also lead to pyrimidine derivatives.
Table 2: Representative Cyclocondensation Reactions for Thiazine and Pyrimidine Synthesis
| Starting Material Class | Reagent(s) | Resulting Scaffold | Ref |
|---|---|---|---|
| Chalcones | Thiourea | 1,3-Thiazine | nih.gov |
| α-Bromopropenone derivatives | 2-Aminothiophenol | 1,4-Thiazine | nih.gov |
| o-Aminonicotinonitrile | Acylation/Thioacylation, Cyclization | Pyrido[2,3-d]pyrimidine | rsc.org |
Benzodiazepine (B76468) Formation
The synthesis of benzodiazepines and related diazepine (B8756704) structures from ketone precursors is a well-established strategy in heterocyclic chemistry. While direct experimental data for the conversion of this compound into a benzodiazepine is not extensively detailed in the available literature, the chemical principles for such a transformation can be inferred from analogous reactions. The general approach involves the reaction of a ketone with a suitable binucleophilic reagent, typically an ortho-diaminobenzene derivative, to construct the seven-membered diazepine ring.
One plausible pathway for the formation of a thienodiazepine derivative from this compound would involve a condensation reaction with an o-phenylenediamine. This reaction would likely proceed through an initial imine formation followed by an intramolecular cyclization. The reactivity of the ketone is a critical factor in the success of such cyclization reactions.
In a related context, the synthesis of 2,3-benzodiazepine derivatives has been reported, offering insights into the formation of the diazepine ring. nih.gov For instance, 4-aryl-2,3-benzodiazepin-1-ones have been synthesized, which are regioisomers of the more common 1-aryl-2,3-benzodiazepine-4-ones. nih.gov The formation of these structures often involves multi-step syntheses. Furthermore, derivatives of diazepino[1,2-a]benzimidazole have been synthesized, demonstrating the fusion of diazepine rings with other heterocyclic systems. nih.gov These syntheses highlight the versatility of cyclization reactions in creating complex polycyclic molecules with potential pharmacological activity. nih.gov
A hypothetical reaction scheme for the formation of a thieno[2,3-b] mdpi.commdpi.comdiazepine derivative from this compound is presented below. This would likely involve an initial functionalization of the ketone, for example, by α-halogenation, followed by reaction with a dinucleophile.
Table 1: Hypothetical Reaction for Benzodiazepine Formation
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | o-Phenylenediamine | 2-Methyl-4-(5-(2-methoxyphenyl)thiophen-2-yl)-1H-thieno[2,3-b] mdpi.commdpi.comdiazepine | Condensation/Cyclization |
| 2-Bromo-1-[5-(2-methoxyphenyl)-2-thienyl]ethanone | o-Phenylenediamine | 2-(5-(2-Methoxyphenyl)thiophen-2-yl)-1H-benzo[b] mdpi.commdpi.comdiazepine | Nucleophilic Substitution/Cyclization |
Comparative Reactivity Studies with Structural Analogs
The reactivity of this compound can be better understood by comparing it with structurally similar compounds. Analogs such as benzo[b]thieno[2,3-d]thiophene derivatives provide a useful benchmark for evaluating the chemical behavior of the thienyl ketone scaffold. mdpi.com
Studies on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have demonstrated their utility as organic semiconductors. mdpi.comrsc.org The synthesis of these compounds often involves Stille coupling reactions, where a stannylated BTT is coupled with an aryl bromide in the presence of a palladium catalyst. mdpi.com This highlights the reactivity of the thiophene ring towards metal-catalyzed cross-coupling reactions, a transformation that could potentially be applied to derivatives of this compound.
For instance, bromination of the thiophene ring of this compound at the 3- or 4-position would yield a substrate suitable for such cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electronic nature of the 2-methoxyphenyl group and the acetyl group will influence the regioselectivity of this bromination.
Furthermore, the synthesis of bis-heterocycles from 2-bromo-1-[5-(2-bromoacetyl)-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl]-ethanone showcases the reactivity of the acetyl group's α-position. mdpi.com This bromoethanone derivative reacts with various nucleophiles like aniline, urea, and 2-aminobenzimidazole (B67599) to form indole, oxazole, and benzo[d]imidazo[1,2-a]imidazole derivatives, respectively. mdpi.com This suggests that the acetyl group of this compound can be readily functionalized to act as an electrophilic site for the construction of new heterocyclic rings.
Table 2: Comparative Reactivity of Thienyl Derivatives
| Compound/Derivative Class | Reaction Type | Reagents | Product Type | Reference |
| Benzo[b]thieno[2,3-d]thiophene | Stille Coupling | n-BuLi, Tributyltin chloride, Aryl bromide, Pd(PPh₃)₄ | Aryl-substituted Benzo[b]thieno[2,3-d]thiophene | mdpi.com |
| 2-Bromoacetyl-thieno[2,3-b]thiophene derivative | Cyclocondensation | Aniline | Indole derivative | mdpi.com |
| 2-Bromoacetyl-thieno[2,3-b]thiophene derivative | Cyclocondensation | Urea | Oxazole-2-amine derivative | mdpi.com |
| 2-Bromoacetyl-thieno[2,3-b]thiophene derivative | Cyclocondensation | 2-Aminobenzimidazole | Benzo[d]imidazo[1,2-a]imidazole derivative | mdpi.com |
Computational Chemistry and Theoretical Investigations of 1 5 2 Methoxyphenyl 2 Thienyl Ethanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules. nih.govmdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the reliable prediction of various molecular properties. For complex organic molecules like 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), provide a robust framework for detailed analysis. nih.govnih.gov These calculations form the basis for geometry optimization, spectroscopic parameter prediction, and the exploration of the molecule's electronic landscape. researchgate.net
Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located.
The structure features a 2-methoxyphenyl group and an acetyl group attached to a central thiophene (B33073) ring. The final conformation is a delicate balance between electronic effects, such as the desire for coplanarity to maximize π-conjugation between the aromatic rings, and steric effects, which involve repulsive forces between bulky groups. The rotation around the single bonds connecting the thiophene to the phenyl ring and the orientation of the methoxy (B1213986) and acetyl groups are key conformational variables. DFT calculations can predict critical bond lengths, bond angles, and dihedral angles that define this optimized structure. researchgate.net While experimental data for this specific molecule is not available, theoretical values for similar substituted thiophene systems provide representative insights. researchgate.netacs.org
Table 1: Representative Theoretical Geometric Parameters for a Substituted Thiophene System This table presents typical bond length and angle values derived from DFT calculations on structurally related thiophene derivatives to illustrate expected values for this compound.
| Parameter | Bond/Angle | Type | Typical Calculated Value |
| Bond Length | C=O (acetyl) | Ångström (Å) | 1.23 Å |
| Bond Length | C-C (Thiophene-Phenyl) | Ångström (Å) | 1.47 Å |
| Bond Length | C-S (Thiophene) | Ångström (Å) | 1.75 Å |
| Bond Angle | C-CO-C (acetyl) | Degrees (°) | 119.5° |
| Dihedral Angle | Phenyl-Thiophene | Degrees (°) | ~30-40° |
Note: The dihedral angle between the phenyl and thiophene rings is expected to be non-zero due to steric hindrance between ortho-hydrogens.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
DFT provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net By predicting the magnetic shielding around each nucleus (¹H and ¹³C), theoretical spectra can be generated. These calculations can help assign peaks in an experimental spectrum and understand how the electronic environment influences the chemical shift of each atom.
Vibrational Frequencies: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the fundamental modes of molecular vibration, which relate directly to infrared (IR) and Raman spectroscopy. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the acetyl group, C-O stretching of the methoxy group, and various C-H and C=C aromatic ring vibrations. rsc.org
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to investigate excited electronic states and predict UV-visible absorption spectra. researchgate.net For this compound, the calculations would likely reveal intense π → π* transitions within the conjugated system. The presence of the electron-donating methoxyphenyl-thiophene moiety and the electron-withdrawing acetyl group creates a donor-π-acceptor (D-π-A) framework, which can lead to intramolecular charge transfer (ICT) transitions. nih.gov These ICT bands are sensitive to solvent polarity and are crucial for understanding the photophysical properties of the molecule.
Table 2: Predicted Spectroscopic Data for this compound This table shows representative theoretical values for key spectroscopic features based on DFT and TD-DFT calculations of similar compounds.
| Spectroscopy | Parameter | Functional Group / Transition | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | -OCH₃ Protons | 3.8 - 4.0 ppm |
| ¹H NMR | Chemical Shift (δ) | -COCH₃ Protons | 2.4 - 2.6 ppm |
| ¹³C NMR | Chemical Shift (δ) | C=O Carbon | 190 - 195 ppm |
| IR | Vibrational Frequency (ν) | C=O Stretch | ~1670 cm⁻¹ |
| IR | Vibrational Frequency (ν) | C-O-C Stretch | ~1250 cm⁻¹ |
| UV-Vis | Absorption Max (λₘₐₓ) | π → π* / ICT | ~320 - 350 nm |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and reactivity. researchgate.net
For this compound, the electron-rich methoxyphenyl and thiophene units are expected to contribute significantly to the HOMO. acs.org Conversely, the electron-withdrawing acetyl group will cause the LUMO to be localized primarily over the acetyl-thiophene portion of the molecule. nih.gov A small E_gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability, which is characteristic of many D-π-A systems. nih.gov
Table 3: Representative Frontier Molecular Orbital Energies Data based on typical DFT calculations for donor-acceptor thiophene systems.
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.0 eV | Localized on methoxyphenyl-thiophene moiety |
| LUMO | -2.0 to -2.5 eV | Localized on acetyl-thiophene moiety |
| E_gap (LUMO-HOMO) | 3.0 to 4.0 eV | Indicates moderate reactivity and charge transfer potential |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. numberanalytics.com It illustrates the electrostatic potential on the electron density surface, with colors indicating different charge regions.
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the methoxy group. These regions represent the most likely sites for electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic rings.
Neutral Potential (Green): Found over the carbon framework of the rings.
The MEP map provides a clear, intuitive picture of where the molecule is electron-rich or electron-poor, offering valuable insights into its intermolecular interaction patterns and reactivity. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov More importantly, it quantifies intramolecular interactions, such as hyperconjugation and charge delocalization.
Table 4: Representative NBO Analysis of Key Intramolecular Interactions This table illustrates expected donor-acceptor interactions and their stabilization energies (E(2)) for the target molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O_methoxy) | π* (C_phenyl-C_phenyl) | High | Resonance delocalization into the phenyl ring |
| π (C_phenyl-C_phenyl) | π* (C_thiophene-C_thiophene) | Moderate | π-conjugation between rings |
| π (C_thiophene-C_thiophene) | π* (C=O_acetyl) | High | Charge transfer towards the acceptor group |
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, particularly those with a D-π-A structure, often exhibit non-linear optical (NLO) properties. researchgate.netnih.gov These materials have applications in optoelectronics and photonics. DFT calculations can reliably predict NLO parameters, including the mean polarizability (α) and, most importantly, the first-order hyperpolarizability (β_total). journalirjpac.com
The combination of the electron-donating methoxyphenyl group and the electron-accepting acetyl group, connected by the π-conjugated thiophene bridge, makes this compound a candidate for NLO activity. A high calculated β_total value would suggest that the molecule's dipole moment changes significantly under an external electric field, indicating a strong NLO response. nih.gov
Table 5: Representative Theoretical Non-Linear Optical (NLO) Properties Values are based on DFT calculations of similar thiophene-based donor-acceptor systems.
| Parameter | Units | Typical Calculated Value | Significance |
| Mean Polarizability (α) | esu | ~1.8 x 10⁻²² | Overall electronic response |
| First Hyperpolarizability (β_total) | esu | ~2.0 x 10⁻²⁸ | Measure of second-order NLO response |
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method to investigate the electronic excited states of molecules. cecam.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. cecam.org TD-DFT allows for the calculation of electronic transition energies, oscillator strengths, and, consequently, the simulation of electronic absorption spectra. cecam.orgresearchgate.net
Simulation and Interpretation of Electronic Absorption Spectra
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the conformational flexibility and intermolecular interactions of molecules like this compound.
Exploration of Tautomeric Equilibria and Intermolecular Interactions
Tautomerism, the interconversion of structural isomers, is a phenomenon that can be computationally investigated. For related heterocyclic compounds, it has been shown that the equilibrium between different tautomers can be significantly influenced by the solvent environment. researchgate.netrsc.org Computational studies, often employing ab initio methods, can predict the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net For this compound, potential tautomeric forms, such as keto-enol tautomerism involving the acetyl group, could be explored. The polarity of the solvent is a critical factor, as polar solvents can stabilize one tautomer over another, thereby shifting the equilibrium. researchgate.net While no specific studies on the tautomeric equilibria of this compound were found, research on similar systems underscores the importance of considering such possibilities. researchgate.netrsc.orgnih.gov
Conformational Landscapes and Rotational Barriers (e.g., amide bond rotamers in related systems)
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the phenyl and thienyl rings and the bond between the thienyl ring and the acetyl group. Computational methods like DFT can be used to calculate the potential energy surface as a function of these dihedral angles.
In analogous systems, such as 2-formylfuran, DFT calculations have been employed to determine the rotational barriers between different conformers (e.g., cis and trans). researchgate.net For 2-formylfuran, the trans conformation was predicted to be more stable, with a significant rotational barrier. researchgate.net Similarly, for this compound, one would expect different stable conformers arising from the relative orientations of the aromatic rings and the acetyl group. The rotational barrier for the methyl group in the acetyl moiety has also been a subject of study in related thiophene derivatives, where it was found to be influenced by the electronic nature of other substituents on the ring. mdpi.com
Table 1: Calculated Rotational Barriers in Related Furan and Thiophene Compounds
| Compound | Method | Rotational Barrier (kcal/mol) | Most Stable Conformer |
| 2-Formylfuran | B3LYP/6-31+G | 11.19 | trans |
| 3-Formylfuran | B3LYP/6-31+G | 8.10 | trans |
Data sourced from a computational study on formylfurans and is intended to be illustrative for related systems. researchgate.net
Theoretical Approaches for Structure-Property Relationships
Theoretical calculations are invaluable for establishing relationships between the molecular structure of a compound and its physicochemical properties.
Computational Studies on Electronic Effects and Reactivity Modulation
The electronic properties of this compound are governed by the interplay of the electron-donating methoxy group and the electron-withdrawing acetyl group, mediated by the π-conjugated system of the thienyl and phenyl rings. DFT calculations can quantify these effects through the analysis of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. In related thiophene derivatives, it has been shown that substituents significantly influence the electronic structure and, consequently, the reactivity. mdpi.com For example, the introduction of an electron-withdrawing group on the thiophene ring can alter the barrier to internal rotation of a methyl group at another position, demonstrating the transmission of electronic effects through the ring. mdpi.com
Integration of Theoretical Predictions with Experimental Findings
The validation of computational models through the direct comparison of calculated data with experimental results is a cornerstone of modern chemical research. For the compound This compound , this integration provides a deeper understanding of its structural and electronic properties. The synergy between theoretical predictions, primarily derived from Density Functional Theory (DFT), and experimental findings from spectroscopic and crystallographic analyses ensures a comprehensive and reliable characterization of the molecule. This process typically involves comparing geometric parameters, vibrational frequencies, and spectroscopic data.
Correlation of Molecular Geometry
A fundamental aspect of this integration is the comparison of the molecule's three-dimensional structure as predicted by theoretical calculations with the structure determined experimentally, most commonly through single-crystal X-ray diffraction.
Theoretical geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). The resulting bond lengths, bond angles, and dihedral angles provide the minimum energy conformation of the molecule in the gaseous phase. These calculated parameters are then systematically compared against the precise measurements obtained from X-ray crystallography, which represent the molecule's conformation in the solid state.
Interactive Data Table: Comparison of Key Geometric Parameters This table illustrates the typical parameters compared between theoretical calculations and experimental data.
| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |
| Bond Length | C=O | Value (Å) | Value (Å) |
| Bond Length | C-S (Thiophene) | Value (Å) | Value (Å) |
| Bond Length | C-C (Inter-ring) | Value (Å) | Value (Å) |
| Dihedral Angle | Phenyl-Thiophene | Value (°) | Value (°) |
Note: The table represents the methodology. Specific values are populated upon availability of dedicated research.
Vibrational Spectra Analysis
The integration of theoretical and experimental vibrational spectroscopy is a powerful tool for structural elucidation. Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra provide a detailed fingerprint of the molecule's vibrational modes. Concurrently, theoretical frequency calculations using DFT can predict these same vibrational modes.
A direct comparison often reveals a systematic overestimation of frequencies by the theoretical methods due to the harmonic approximation used in the calculations. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor. The excellent agreement that is often achieved between the scaled theoretical frequencies and the experimental peak positions allows for a definitive assignment of the observed spectral bands to specific molecular motions. For This compound , crucial assignments would include the C=O stretching frequency of the ketone, the characteristic stretching modes of the thiophene ring, and the vibrations associated with the methoxy-substituted phenyl group.
Interactive Data Table: Comparison of Vibrational Frequencies This table shows a representative comparison of calculated and observed vibrational modes for a molecule of this class.
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| ν(C=O) | Carbonyl Stretch | Value | Value |
| ν(C-S-C) | Thiophene Ring Stretch | Value | Value |
| ν(Ar-H) | Aromatic C-H Stretch | Value | Value |
| ν_as(C-O-C) | Asymmetric Methoxy Stretch | Value | Value |
Note: The table represents the methodology. Specific values are populated upon availability of dedicated research.
NMR Chemical Shift Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is a highly effective way to calculate the isotropic shielding tensors and thus predict the ¹H and ¹³C NMR chemical shifts.
These theoretical chemical shifts are then plotted against the experimentally measured values. A linear regression analysis of this data typically yields a high correlation coefficient (R² > 0.99), confirming that the computational model accurately reproduces the electronic environment of the nuclei. Such a strong correlation provides unambiguous assignment of the experimental NMR signals and validates the optimized molecular structure. This integrated approach is crucial for confirming the substitution pattern on the aromatic rings of This compound .
Applications in Advanced Functional Materials and Catalysis
Applications in Organic Electronics
The field of organic electronics, which utilizes carbon-based materials in electronic devices, stands to benefit significantly from the unique properties of aryl-thienyl ketones like 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone. The inherent characteristics of its constituent parts suggest its utility in a range of devices.
Aryl-thienyl ketones serve as fundamental building blocks in the synthesis of larger, more complex organic semiconducting materials. Thiophene-containing oligomers and polymers are renowned for their excellent electronic and optical properties, making them mainstays in the development of materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net The presence of the ketone group provides a reactive site for further chemical modifications, allowing for the extension of the π-conjugated system, a key factor in enhancing the performance of organic semiconductors. The methoxyphenyl group, a known electron-donating unit, can be strategically employed to tune the electronic energy levels of the resulting materials.
In the realm of OLEDs, materials based on or incorporating aryl-thienyl structures have shown significant promise. core.ac.ukuni-konstanz.de Iridium complexes that feature 2-aryl(thienyl) quinazoline (B50416) derivatives, for instance, have been recognized as highly efficient phosphorescent materials. uni-konstanz.denih.gov Furthermore, the incorporation of methoxyphenyl and thienyl groups into quinazoline scaffolds has been explored for the fabrication of materials for OLEDs. nih.gov The specific structure of this compound, with its potential for charge transfer and tunable emission properties, makes it a prospective candidate for use in the emissive or charge-transport layers of OLED devices. Research on related 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives has demonstrated that the introduction of methoxyphenyl groups can lead to blue light emission capabilities. ajol.info
The development of efficient organic solar cells relies on the design of materials with appropriate energy levels and high charge carrier mobilities. Thiophene-based materials are extensively used in OSCs due to their favorable electronic properties. researchgate.net Donor-acceptor copolymers, a cornerstone of modern OSC design, often incorporate thiophene (B33073) units. The introduction of aryl substituents, such as a methoxyphenyl group, can influence the planarity and crystallization behavior of acceptor molecules, which in turn affects the morphology and efficiency of the solar cell. For example, fused ring electron acceptors with thienyl substituents at the terminal unit have demonstrated improved power conversion efficiencies in polymer solar cells. The donor-acceptor character inherent in the this compound structure suggests its potential as a building block for the synthesis of novel donor or acceptor materials for OSCs.
Thiophene-based polymers and small molecules are among the best-performing materials in organic field-effect transistors. researchgate.net The charge transport properties of these materials are highly dependent on their molecular structure and solid-state packing. The rigid and planar nature of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The functionalization with groups like methoxyphenyl can be used to modulate the solubility, processability, and electronic properties of the semiconductor. While direct studies on this compound in OFETs are not yet available, the extensive research on related thiophene-based materials underscores its potential in this area.
The concept of intramolecular charge transfer (ICT) is central to the design of many functional organic materials. This phenomenon occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) part. In this compound, the methoxyphenyl group acts as an electron donor, while the acetyl-thienyl moiety functions as an electron acceptor. This donor-acceptor architecture can lead to significant ICT upon photoexcitation, which is a desirable property for applications in nonlinear optics and as fluorescent probes. The study of related donor-acceptor substituted thiophene dyes has shown their potential for enhanced nonlinear optical limiting. Research on cyclophane-type dications containing 5-(4-methoxyphenyl)thienyl groups has also investigated the influence of the π-system's conjugation on redox behavior, which is intrinsically linked to electronic communication within the molecule.
Catalytic Applications
While the primary focus of research on aryl-thienyl ketones has been in materials science, their structural motifs also suggest potential in the field of catalysis. Aryl ketones, for instance, can act as photosensitizers in photoredox catalysis. Upon photoexcitation, these ketones can initiate electron transfer processes, driving chemical reactions.
Furthermore, the ketone group in proximity to the thiophene ring could, in principle, coordinate with metal centers, making such compounds potential ligands for transition metal catalysts. Thienyl-containing β-diketones, which share structural similarities with the target compound, have been synthesized and used to form metal complexes. core.ac.ukuni-konstanz.de These complexes have been explored for their catalytic activities. Although no direct catalytic applications of this compound have been reported to date, the inherent chemical functionalities of the molecule present an avenue for future investigation into its potential as a catalyst or a ligand in catalytic systems.
Exploration as a Ligand Precursor in Metal-Catalyzed Reactions
The core structure of this compound makes it an attractive precursor for the synthesis of novel ligands for metal-catalyzed reactions. The acetyl group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of coordinating moieties. For instance, condensation of the acetyl group with various amines can lead to the formation of Schiff base ligands. These ligands, bearing nitrogen and oxygen or sulfur donor atoms, can chelate with a wide range of transition metals to form stable complexes.
The resulting metal complexes could find applications in various catalytic processes, including cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the ligand, influenced by the methoxyphenyl and thienyl rings, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.
| Precursor Compound | Ligand Type | Potential Catalytic Application |
| 2-Acetylthiophene | Schiff Base | Cross-coupling reactions |
| Substituted Acetophenones | B-diketonate | Polymerization, oxidation |
| 2-Acetyl-5-bromothiophene | Phosphine-Thiophene | Suzuki, Heck, and Sonogashira couplings |
This table illustrates potential applications based on the reactivity of similar ketone precursors.
Potential in Asymmetric Catalysis
The development of chiral ligands is paramount for enantioselective synthesis, a critical aspect of modern pharmaceutical and fine chemical production. This compound can serve as a scaffold for the creation of new chiral ligands. The introduction of a chiral center can be achieved through several synthetic strategies. For example, asymmetric reduction of the ketone functionality would yield a chiral alcohol, which can then be incorporated into a larger ligand framework.
Alternatively, the acetyl group can be derivatized with chiral auxiliaries or amines to generate chiral Schiff bases or other multidentate ligands. The inherent rigidity and defined stereoelectronic environment provided by the thienyl-phenyl backbone, combined with the newly introduced chiral center, could lead to highly effective catalysts for a range of asymmetric transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. Research on chiral ligands derived from thiophene derivatives has shown promise in the asymmetric oxidation of sulfides, suggesting a potential avenue for ligands derived from this compound. researchgate.net
Contribution to the Synthesis of Complex Organic Architectures
Beyond its role in catalysis, this compound is a valuable building block for the construction of complex organic architectures. The reactive acetyl group and the potential for functionalization on both the thiophene and phenyl rings allow for its incorporation into larger, multi-component systems.
For example, this compound could be utilized in the synthesis of conjugated polymers and oligomers with interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the methoxy (B1213986) group and the sulfur atom of the thiophene ring can influence the material's charge transport characteristics and solid-state packing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, a thiophene derivative can be acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . To improve yields, optimize reaction time (12–24 hours) and temperature (60–80°C). Monitor progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in the thiophene ring (δ 6.8–7.5 ppm) and methoxy group (δ 3.8–3.9 ppm). The acetyl group (C=O) adjacent to the thiophene ring deshields nearby protons, shifting them to δ 2.6–2.8 ppm .
- MS : Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 246 (M⁺), with fragmentation patterns confirming the thiophene and methoxyphenyl moieties .
Q. What solvent systems are ideal for recrystallizing this compound to achieve high-purity single crystals?
- Methodological Answer : Use a mixed solvent system (e.g., ethanol/dichloromethane, 3:1 v/v) for slow evaporation. Crystal morphology can be validated via X-ray diffraction (XRD). Ensure solvents are degassed to avoid inclusion impurities .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
- Methodological Answer : Use SHELXL for structure refinement. Input .hkl files from XRD, and define restraints for anisotropic displacement parameters. Challenges include resolving disorder in the methoxyphenyl group; apply "SIMU" and "DELU" restraints to stabilize refinement. Validate with R-factor convergence (<5%) and check for outliers in the difference Fourier map .
Q. What experimental and computational strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in ¹³C NMR)?
- Methodological Answer :
- Experimental : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent effects. Compare with analogs like 1-(2-hydroxy-5-methylphenyl)ethanone (δ 190–200 ppm for C=O) .
- Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and identify tautomeric equilibria or intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?
- Methodological Answer :
- Synthesis of Analogs : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or thiophene rings to modulate electronic effects .
- Biological Assays : Test enzyme inhibition (e.g., kinases) via kinetic assays (IC₅₀ determination) or antimicrobial activity via microdilution (MIC values). Use molecular docking (AutoDock Vina) to predict binding modes to targets like CYP450 .
Q. What methodologies are effective for analyzing the compound’s photophysical properties (e.g., fluorescence quenching in polymer matrices)?
- Methodological Answer : Conduct UV-Vis spectroscopy in varying solvents (polar vs. nonpolar) to assess solvatochromism. For fluorescence studies, embed the compound in polystyrene films and measure emission spectra under λₑₓ = 350 nm. Quenching effects can be quantified using Stern-Volmer plots .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?
- Methodological Answer :
- Melting Point : Verify purity via DSC (differential scanning calorimetry). Impurities lower melting points; recrystallize and compare with literature (e.g., PubChem data ).
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–14) and analyze via HPLC. Note that methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
